2,4-dichloro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)benzenecarboxamide
Description
2,4-Dichloro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)benzenecarboxamide is a synthetic compound featuring a cyclopenta[b]thiophene core substituted with a 6-oxo group and a 2,4-dichlorobenzamide moiety. This structure combines electron-withdrawing chlorine substituents with a fused bicyclic thiophene system, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
2,4-dichloro-N-(6-oxo-4,5-dihydrocyclopenta[b]thiophen-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO2S/c15-7-1-2-8(10(16)5-7)14(19)17-11-6-12(18)13-9(11)3-4-20-13/h1-5,11H,6H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBSYDJACJBNAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C1=O)SC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818197 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the cyclopenta[b]thiophene core. One common approach is the cyclization of appropriate thiophene derivatives under specific conditions, such as the use of strong bases or acids to facilitate ring closure. Subsequent chlorination and amidation reactions are then employed to introduce the dichlorobenzene and carboxamide groups, respectively.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity has been explored in various assays, showing potential as an inhibitor of certain enzymes or receptors.
Medicine: Preliminary studies suggest that it may have therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Its unique chemical properties make it suitable for use in materials science, particularly in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
4-Chloro-N-(3-Cyano-5,6-Dihydro-4H-Cyclopenta[b]Thien-2-yl)-3-Nitrobenzamide ()
- Substituents : 4-chloro, 3-nitro groups on benzamide.
N-(6-Oxo-5,6-Dihydro-4H-Cyclopenta[b]Thiophen-4-yl)-3-(Trifluoromethyl)Benzenecarboxamide ()
2,4-Dichloro-N-(6-Methyl-4-Oxo-3,4-Dihydro-2H-Thiochromen-3-yl)Benzenecarboxamide ()
- Core Modification : Replaces cyclopenta[b]thiophene with a thiochromen ring.
- Molecular weight: 366.3 g/mol (vs. target compound’s 366.3 g/mol, suggesting similar size but distinct topology) .
Anticancer Activity
- Compound 24 (): N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide exhibits an IC50 of 30.8 nM against MCF7 cells via tyrosine kinase inhibition.
- Comparison : The dichloro substituents in the target compound may enhance binding affinity to ATP pockets in kinases, but this requires experimental validation .
Antimicrobial Activity
Comparison with Analogues
- Compound 3 (): Synthesized via refluxing 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate with 4-aminoantipyrine in methanol (60–70°C), followed by recrystallization.
- Key Difference : The target compound likely requires milder conditions (room temperature) due to the stability of dichlorobenzamide intermediates .
Biological Activity
2,4-Dichloro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)benzenecarboxamide (CAS Number: 865659-00-3) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and cytotoxicity profiles.
- Molecular Formula : C14H9Cl2NO2S
- Molecular Weight : 326.20 g/mol
- Purity : ≥ 98%
Research indicates that compounds with similar structural features to 2,4-dichloro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)benzenecarboxamide may exert their biological effects through several mechanisms:
- Reactive Oxygen Species (ROS) Modulation : The compound appears to influence ROS levels within cells, leading to oxidative stress that can disrupt cellular homeostasis and induce apoptosis in various cell types .
- Inhibition of Key Enzymes : Analogous compounds have been shown to act as allosteric inhibitors of enzymes such as trypanothione reductase (TR), which is vital for the survival of certain parasites. This inhibition can lead to increased ROS levels and subsequent cell death .
Antiparasitic Activity
Studies have demonstrated that 2,4-dichloro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)benzenecarboxamide exhibits significant antiparasitic properties against pathogens responsible for tropical diseases such as malaria and leishmaniasis. The compound's effectiveness was evaluated through:
- In vitro Assays : The compound was tested against various strains of Leishmania and Trypanosoma, showing effective EC50 values below 10 μM in several cases .
Cytotoxicity Studies
The cytotoxic effects of the compound were assessed using human monocyte cell lines (U-937). The following findings were noted:
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 200 | 30 |
| 50 | 55 |
| 12.5 | 75 |
| 3.125 | 90 |
These results indicate a dose-dependent cytotoxic effect, with higher concentrations leading to significantly reduced cell viability .
Antiplasmodial Activity
The antiplasmodial activity was evaluated based on the inhibition of Plasmodium falciparum growth. The compound demonstrated promising results, indicating its potential as a lead candidate for antimalarial drug development.
Case Studies
- Study on Leishmaniasis : In a recent study, derivatives of similar structures were tested against Leishmania donovani. The results showed that compounds with structural similarities to our target exhibited high selectivity indices and significant parasite death rates due to increased ROS production .
- Malaria Treatment Efficacy : Another study focused on the efficacy of related compounds against Plasmodium falciparum. The results indicated a strong correlation between structural modifications and enhanced antiplasmodial activity, suggesting that the cyclopentathiophene core is crucial for biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
